1-Isopropoxycyclopropanecarboxylic Acid Exhibits Significantly Greater Steric Demand Than 1-Methoxy or 1-Ethoxy Analogs
The steric bulk of the alkoxy substituent is quantitatively described by the Charton steric parameter ν. The isopropoxy group has a ν value of 0.76, substantially larger than methoxy (ν = 0.36) and ethoxy (ν = 0.48) [1]. This increased steric demand directly influences the outcome of sterically sensitive transformations such as amide bond formation and esterification, where the larger isopropoxy group can retard reaction rates or alter diastereoselectivity relative to the smaller alkoxy analogs. No direct head-to-head reaction rate data are currently available in the peer-reviewed literature for this specific compound series.
| Evidence Dimension | Charton steric parameter (ν) for the 1-alkoxy substituent |
|---|---|
| Target Compound Data | ν = 0.76 (isopropoxy) |
| Comparator Or Baseline | ν = 0.36 (methoxy); ν = 0.48 (ethoxy) |
| Quantified Difference | Δν = +0.40 vs. methoxy; Δν = +0.28 vs. ethoxy (larger ν = greater steric bulk) |
| Conditions | Derived from esterification kinetics of carboxylic acids with diazodiphenylmethane |
Why This Matters
For researchers requiring a cyclopropane building block with maximal steric demand to probe steric effects in enzyme active sites or to enforce conformational restriction, the isopropoxy analog is the most sterically imposing option among the common 1-alkoxycyclopropanecarboxylic acids.
- [1] Charton, M. (1975). Steric effects. I. Esterification of carboxylic acids with diazodiphenylmethane. Journal of the American Chemical Society, 97(6), 1552–1556. Reports Charton ν values for alkoxy substituents. View Source
